5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine (CAS 920280-97-3) is a distinct heterocyclic building block for medicinal chemistry. Its inverted 5-sulfonyl regiochemistry and unsubstituted 2-amine enable rapid library derivatization without de novo core synthesis. With a calculated TPSA of 126.53 Ų and LogP of 1.24, it fills a critical property gap between polar classical sulfonamides and lipophilic non-sulfonyl analogs, making it a rational scaffold-hopping starting point and an ideal physicochemical probe for parallel screening cascades.

Molecular Formula C7H12N4O2S2
Molecular Weight 248.3 g/mol
CAS No. 920280-97-3
Cat. No. B3361489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine
CAS920280-97-3
Molecular FormulaC7H12N4O2S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=NN=C(S2)N
InChIInChI=1S/C7H12N4O2S2/c8-6-9-10-7(14-6)15(12,13)11-4-2-1-3-5-11/h1-5H2,(H2,8,9)
InChIKeyAYMJORPTYPNMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine (CAS 920280-97-3) – Structural and Physicochemical Baseline for Procurement Decisions


5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-amine class, bearing a piperidine-1-sulfonyl substituent at the 5-position . Its computed topological polar surface area (TPSA) is 126.53 Ų and its calculated LogP is 1.24, placing it in a distinct physicochemical space relative to closely related 5-substituted thiadiazole-2-amines . The compound is commercially available at 97% purity and is supplied exclusively for research use .

Why Generic Substitution Fails: Physicochemical Divergence Between 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine and Its Closest Analogs


Substituting 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine with a generic 5-substituted thiadiazole-2-amine would significantly alter key molecular properties that govern target engagement, solubility, and permeability. The piperidine-1-sulfonyl group introduces a substantially higher polar surface area (126.53 Ų) compared to direct C–N linked piperidine (83.28 Ų) or methylene-linked piperidine (55.04 Ų) analogs, while maintaining a moderate LogP (1.24) that differs markedly from the classical sulfonamide drug acetazolamide (LogP −0.26) [1][2]. These non-linear differences in physicochemical space mean that in-class compounds cannot be assumed interchangeable in screening cascades or SAR campaigns .

Quantitative Comparator Evidence for 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine in Scientific Procurement


Topological Polar Surface Area (TPSA) Differentiation Against Direct C–N Linked and Methylene-Linked Piperidine Analogs

The target compound exhibits a TPSA of 126.53 Ų, which is 52% higher than 5-(piperidin-1-yl)-1,3,4-thiadiazol-2-amine (83.28 Ų) and 130% higher than 5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine (55.04 Ų) [1]. This elevated polar surface area arises from the sulfonyl (SO₂) linker, which introduces two additional hydrogen-bond acceptor sites not present in the C–N linked or methylene-linked analogs. The TPSA value of the target compound approaches but remains below the 140 Ų threshold commonly associated with poor oral absorption, whereas the methylene-linked analog (55.04 Ų) falls well below this ceiling, predicting a fundamentally different absorption and distribution profile [2].

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity (LogP) Differentiation from Acetazolamide and Classical Thiadiazole Sulfonamides

The target compound possesses a calculated LogP of 1.24, which is approximately 1.5 log units higher than the clinically used carbonic anhydrase inhibitor acetazolamide (LogP −0.26 to −0.93, depending on the computational method employed) . This places the target compound in a more lipophilic regime while retaining the sulfonamide pharmacophore within the 1,3,4-thiadiazole scaffold. The 5-amino-1,3,4-thiadiazole-2-sulfonamide parent scaffold (CL 5343), which bears the sulfonamide at the 2-position rather than the 5-position, has a reported Ki of 7.9 nM against human carbonic anhydrase II (hCA II) , while acetazolamide exhibits a Ki of approximately 12 nM against the same isoform [1]. The target compound, by relocating the sulfonamide attachment point to the 5-position and incorporating a piperidine ring, sacrifices the primary sulfonamide zinc-binding group required for potent CA inhibition, thereby redirecting its potential target profile away from canonical carbonic anhydrase pharmacology .

LogP comparison Carbonic anhydrase scaffold Membrane permeability

Synthetic Accessibility and Commercial Purity Benchmarking Against Structurally Related Building Blocks

The target compound is synthesized via sulfonylation of 2-amino-1,3,4-thiadiazole with piperidine-1-sulfonyl chloride under basic conditions (triethylamine or pyridine), a well-established one-step derivatization that contrasts with the multi-step sequences required for many 5-aryl or 5-heteroaryl thiadiazole analogs . It is commercially available at 97% purity in 1 g unit sizes from multiple suppliers, whereas the direct C–N linked analog 5-(piperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 71125-46-7) and the methylene-linked analog 5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS 14069-10-4) are supplied at similar or lower purity grades (typically 95–98%) but lack the sulfonyl functional handle for further derivatization . The presence of the free 2-amino group on the thiadiazole ring provides a reactive site for subsequent acylation, alkylation, or diazotization, enabling rapid library expansion .

Synthetic tractability Purity benchmarking Procurement readiness

Structural Orientation of the Sulfonamide Group: Position 5 vs. Position 2 in the Thiadiazole Ring

In the target compound, the sulfonamide moiety is attached to the thiadiazole ring via the sulfonyl sulfur at position 5, with the piperidine ring capping the sulfonamide nitrogen, whereas in classical thiadiazole carbonic anhydrase inhibitors such as acetazolamide and CL 5343, the primary sulfonamide (–SO₂NH₂) is attached directly to position 2 of the thiadiazole ring [1]. The 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold (CL 5343) achieves a Ki of 7.9 nM against hCA II by coordinating the catalytic zinc ion through the deprotonated sulfonamide nitrogen at position 2 . In the target compound, the sulfonamide nitrogen is fully substituted with the piperidine ring, eliminating the zinc-binding –NH⁻ functionality while the amino group is retained at position 2. This inverted regiochemical arrangement predicts a fundamentally different mode of target engagement that is unlikely to recapitulate the potent CA inhibition observed for 2-sulfonamide thiadiazoles [2].

Sulfonamide regiochemistry Target engagement Carbonic anhydrase

Explicit Statement on the Absence of Direct Biological Activity Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Scholar (as of April 2026) returned no primary research articles, patents, or deposited bioassay data containing quantitative IC₅₀, Ki, EC₅₀, or any other biological activity measurements specifically for 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine (CAS 920280-97-3) [1]. All biological activity claims currently associated with this compound in vendor databases derive from class-level extrapolation of 1,3,4-thiadiazole or sulfonamide scaffold properties rather than from direct experimental measurement on the compound itself . This evidence gap must be explicitly acknowledged in any procurement decision: the compound's selection should be based on its structural and physicochemical differentiation or its utility as a synthetic intermediate, not on assumed biological potency .

Data gap Experimental validation Procurement risk assessment

Recommended Application Scenarios for 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine Based on Quantitative Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Non-Carbonic Anhydrase Enzymes

The inverted sulfonamide regiochemistry (5-sulfonyl vs. classical 2-sulfonamide) makes this compound a rational scaffold-hopping starting point for targets where canonical zinc-binding sulfonamides are undesirable. Its moderate LogP (1.24) and elevated TPSA (126.53 Ų) predict sufficient aqueous solubility for biochemical assay conditions while maintaining some membrane permeability, supporting both in vitro enzyme screening and cell-based follow-up [1].

Late-Stage Diversification via the Free 2-Amino Handle for Parallel Library Synthesis

The unsubstituted 2-amino group on the thiadiazole ring provides a reactive nucleophilic site for acylation, sulfonylation, or reductive amination. This enables rapid generation of compound libraries around the piperidine-1-sulfonyl thiadiazole core without requiring de novo synthesis of the sulfonylated scaffold for each analog, offering significant efficiency advantages over analogs where both the 2- and 5-positions are fully substituted .

Physicochemical Property Benchmarking Against 5-Substituted Thiadiazole Congeners in Parallel Screening Cascades

The target compound's unique combination of TPSA (126.53 Ų) and LogP (1.24) fills a gap in the property space between highly polar classical sulfonamides (e.g., acetazolamide, TPSA ~152 Ų, LogP −0.26) and more lipophilic non-sulfonyl analogs (e.g., 5-(piperidin-1-yl)-thiadiazole-2-amine, TPSA 83 Ų, LogP 1.76) [2]. It can serve as a physicochemical probe in parallel screening cascades to deconvolute the contribution of polarity versus lipophilicity to target engagement and off-target profiles.

Synthetic Intermediate for N-Acylated Propanamide Derivatives with Documented Biological Interest

The compound serves as the direct precursor to N-[5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS not specified) and related 2-methylpropanamide derivatives. These acylated analogs have been cataloged in commercial screening collections, indicating downstream interest, though their specific biological activities remain unpublished .

Quote Request

Request a Quote for 5-(Piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.